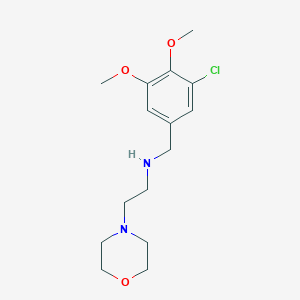
N-(3-chloro-4,5-dimethoxybenzyl)-2-(morpholin-4-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4,5-dimethoxybenzyl)-2-(morpholin-4-yl)ethanamine, also known as 25C-NBOMe, is a synthetic compound that belongs to the phenethylamine family. It is a potent hallucinogenic drug that has gained popularity among recreational drug users due to its psychedelic effects. However, this compound has also attracted the attention of scientists due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-(3-chloro-4,5-dimethoxybenzyl)-2-(morpholin-4-yl)ethanamine is thought to involve the activation of the serotonin 2A receptor, which leads to the modulation of various neurotransmitter systems such as dopamine, glutamate, and GABA. This modulation results in the alteration of perception, mood, and cognition. However, the exact mechanism of action of this compound is still not fully understood and requires further investigation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are similar to those of other hallucinogenic drugs such as LSD and psilocybin. These effects include altered perception of time and space, changes in mood and emotions, and enhanced creativity and introspection. However, this compound has been found to be more potent than other hallucinogens, which can lead to more intense and unpredictable effects. Additionally, this compound has been associated with adverse effects such as seizures, cardiovascular complications, and even death.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chloro-4,5-dimethoxybenzyl)-2-(morpholin-4-yl)ethanamine has several advantages for laboratory experiments. It is a potent and selective agonist of the serotonin 2A receptor, which makes it a valuable tool for studying the role of this receptor in neuropsychiatric disorders. Additionally, this compound has a high affinity for the receptor, which allows for the use of lower concentrations in experiments. However, the use of this compound in laboratory experiments is limited by its potential toxicity and adverse effects. Therefore, caution must be exercised when using this compound in research.
Orientations Futures
There are several future directions for the research of N-(3-chloro-4,5-dimethoxybenzyl)-2-(morpholin-4-yl)ethanamine. One direction is the investigation of its potential therapeutic applications in neuropsychiatric disorders such as depression, anxiety, and schizophrenia. Additionally, the development of safer and more selective analogs of this compound could lead to the discovery of new treatments for these disorders. Another direction is the exploration of the mechanism of action of this compound, which could provide insights into the pathophysiology of neuropsychiatric disorders. Finally, the study of the adverse effects of this compound could lead to the development of strategies to mitigate its potential toxicity.
Méthodes De Synthèse
The synthesis of N-(3-chloro-4,5-dimethoxybenzyl)-2-(morpholin-4-yl)ethanamine involves the reaction of 2-(morpholin-4-yl)ethanamine with 3-chloro-4,5-dimethoxybenzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through recrystallization and characterized using various spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.
Applications De Recherche Scientifique
N-(3-chloro-4,5-dimethoxybenzyl)-2-(morpholin-4-yl)ethanamine has been the subject of numerous scientific studies due to its potential therapeutic applications. One study found that this compound has a high affinity for the serotonin 2A receptor, which is involved in the regulation of mood, cognition, and perception. This receptor has been implicated in the pathophysiology of various neuropsychiatric disorders such as depression, anxiety, and schizophrenia. Therefore, this compound has the potential to be used as a tool for studying the role of the serotonin 2A receptor in these disorders.
Propriétés
Formule moléculaire |
C15H23ClN2O3 |
|---|---|
Poids moléculaire |
314.81 g/mol |
Nom IUPAC |
N-[(3-chloro-4,5-dimethoxyphenyl)methyl]-2-morpholin-4-ylethanamine |
InChI |
InChI=1S/C15H23ClN2O3/c1-19-14-10-12(9-13(16)15(14)20-2)11-17-3-4-18-5-7-21-8-6-18/h9-10,17H,3-8,11H2,1-2H3 |
Clé InChI |
LODCFFRVGUGLMJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC(=C1)CNCCN2CCOCC2)Cl)OC |
SMILES canonique |
COC1=C(C(=CC(=C1)CNCCN2CCOCC2)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-{[(4-Isopropylbenzyl)amino]methyl}benzoic acid](/img/structure/B249514.png)
![1-[5-(3,5-dichlorophenyl)furan-2-yl]-N-methylmethanamine](/img/structure/B249516.png)
![1-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(pyridin-2-ylmethyl)methanamine](/img/structure/B249517.png)
![2-{4-[(Cyclohexylamino)methyl]-2-methoxyphenoxy}ethanol](/img/structure/B249518.png)
![N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}butan-2-amine](/img/structure/B249519.png)
![N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-2-methyl-2-propanamine](/img/structure/B249522.png)
![4-{2-[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]ethyl}benzenesulfonamide](/img/structure/B249524.png)
![N-benzyl-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B249526.png)
![2-({[5-(3-Methoxyphenyl)-2-furyl]methyl}amino)-1-butanol](/img/structure/B249527.png)
![N-methyl{5-[3-(trifluoromethyl)phenyl]-2-furyl}methanamine](/img/structure/B249535.png)
![1-ethyl-N-{4-[(4-methylbenzyl)oxy]benzyl}-1H-tetrazol-5-amine](/img/structure/B249536.png)
![1-ethyl-N-{2-[(4-methylbenzyl)oxy]benzyl}-1H-tetrazol-5-amine](/img/structure/B249537.png)
![N-[4-(benzyloxy)-3-chlorobenzyl]cyclopropanamine](/img/structure/B249539.png)